molecular formula C26H46K2N2O6 B12690583 Dipotassium N,N'-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate) CAS No. 94277-06-2

Dipotassium N,N'-ethane-1,2-diylbis(N-(1-oxoisononyl)-beta-alaninate)

Cat. No.: B12690583
CAS No.: 94277-06-2
M. Wt: 560.8 g/mol
InChI Key: QQCISQVLWRVORS-UHFFFAOYSA-L
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Description

Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is a chemical compound with the molecular formula C26H48N2O6K2 and a molecular weight of 560.80 g/mol. It is known for its unique structure, which includes two potassium ions and a complex organic framework. This compound is used in various scientific and industrial applications due to its specific chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] involves the reaction of N,N’-ethane-1,2-diylbis(beta-alanine) with 1-oxoisononyl chloride in the presence of a base, followed by the addition of potassium hydroxide to form the dipotassium salt. The reaction conditions typically include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran

    Catalysts: Base catalysts such as triethylamine or pyridine

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: to ensure consistent product quality

    Purification steps: such as recrystallization or chromatography to obtain high-purity product

    Quality control measures: to ensure the compound meets industry standards

Chemical Reactions Analysis

Types of Reactions

Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products Formed

    Oxidation products: Carboxylic acids or ketones

    Reduction products: Alcohols or amines

    Substitution products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.

    Medicine: Explored for its therapeutic potential in drug development and delivery systems.

    Industry: Applied in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:

    Enzyme inhibition: The compound can inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It can modulate receptor activity, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxooctyl)-beta-alaninate]
  • Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxodecyl)-beta-alaninate]

Uniqueness

Dipotassium N,N’-ethane-1,2-diylbis[n-(1-oxoisononyl)-beta-alaninate] is unique due to its specific chain length and branching, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications where other similar compounds may not perform as effectively.

Properties

CAS No.

94277-06-2

Molecular Formula

C26H46K2N2O6

Molecular Weight

560.8 g/mol

IUPAC Name

dipotassium;3-[2-[2-carboxylatoethyl(7-methyloctanoyl)amino]ethyl-(7-methyloctanoyl)amino]propanoate

InChI

InChI=1S/C26H48N2O6.2K/c1-21(2)11-7-5-9-13-23(29)27(17-15-25(31)32)19-20-28(18-16-26(33)34)24(30)14-10-6-8-12-22(3)4;;/h21-22H,5-20H2,1-4H3,(H,31,32)(H,33,34);;/q;2*+1/p-2

InChI Key

QQCISQVLWRVORS-UHFFFAOYSA-L

Canonical SMILES

CC(C)CCCCCC(=O)N(CCC(=O)[O-])CCN(CCC(=O)[O-])C(=O)CCCCCC(C)C.[K+].[K+]

Origin of Product

United States

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